molecular formula C11H15N3O2 B1474428 4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1697676-47-3

4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B1474428
CAS RN: 1697676-47-3
M. Wt: 221.26 g/mol
InChI Key: BNLUPMFGWJFOPT-UHFFFAOYSA-N
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Description

4-(4-Aminopiperidine-1-carbonyl)pyridin-2(1H)-one, also known as 4-APCP, is an organic molecule with a unique structure and properties. It is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of a pyridine ring with an amino group attached to the fourth position of the ring. 4-APCP has been the subject of numerous studies due to its potential applications in the fields of medicine, biochemistry, and chemistry.

Scientific Research Applications

Inhibitor Synthesis and Labeling

A study by Latli et al. (2016) describes the synthesis of a potent IκB Kinase-β (IKK-β) inhibitor, highlighting the process of labeling with carbon-14 and deuterium. This research demonstrates the utility of complex synthesis techniques for developing labeled compounds for biochemical and pharmacological studies, potentially applicable to compounds like "4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one" for tracer and mechanistic studies (Latli et al., 2016).

Organometallic Complexes

The work by Çiğdem Tuç et al. (2007) on the synthesis and spectroscopic characterization of Group 6 pentacarbonyl(4-substituted pyridine)metal(0) complexes illustrates the formation of organometallic complexes with substituted pyridines. This suggests potential applications of "4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one" in the development of novel organometallic compounds for catalysis or materials science (Çiğdem Tuç et al., 2007).

Pyridine Derivatives Synthesis

Murphy et al. (2016) describe a diastereoselective approach to synthesize substituted-4-aminopiperidines from pyridine precursors, applicable to pharmaceutical industry interests. This demonstrates the relevance of pyridine and aminopiperidine derivatives in synthesizing complex molecular entities, indicating potential research applications for similar compounds (Murphy et al., 2016).

Multifunctionalized Heterocyclic Compounds

Lei et al. (2013) developed synthetic cascades for the efficient synthesis of multifunctionalized tetrahydropyridines, dihydropyridin-4(1H)-ones, and pyridines. This research highlights the versatility of pyridine derivatives in synthesizing multifunctionalized heterocyclic compounds, potentially extending to "4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one" for diverse synthetic applications (Lei et al., 2013).

properties

IUPAC Name

4-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)11(16)8-1-4-13-10(15)7-8/h1,4,7,9H,2-3,5-6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLUPMFGWJFOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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